molecular formula C24H34N2O4S2 B12201499 1,4-Bis[2-methyl-5-(propan-2-yl)benzenesulfonyl]piperazine

1,4-Bis[2-methyl-5-(propan-2-yl)benzenesulfonyl]piperazine

Cat. No.: B12201499
M. Wt: 478.7 g/mol
InChI Key: KDNQAEXWONOEEJ-UHFFFAOYSA-N
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Description

1,4-Bis[2-methyl-5-(propan-2-yl)benzenesulfonyl]piperazine is a complex organic compound featuring a piperazine ring substituted with two benzenesulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis[2-methyl-5-(propan-2-yl)benzenesulfonyl]piperazine typically involves the reaction of piperazine with 2-methyl-5-(propan-2-yl)benzenesulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1,4-Bis[2-methyl-5-(propan-2-yl)benzenesulfonyl]piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,4-Bis[2-methyl-5-(propan-2-yl)benzenesulfonyl]piperazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1,4-Bis[2-methyl-5-(propan-2-yl)benzenesulfonyl]piperazine involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    1,4-Bis(3-aminopropyl)piperazine: Another piperazine derivative with different functional groups.

    Bis(phthalimido)piperazine: A piperazine derivative with phthalimido groups.

    2,3-Dihydro-phthalazine-1,4-dione: A related compound with a different ring structure.

Uniqueness

1,4-Bis[2-methyl-5-(propan-2-yl)benzenesulfonyl]piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual benzenesulfonyl groups provide a unique combination of reactivity and potential biological activity .

Properties

Molecular Formula

C24H34N2O4S2

Molecular Weight

478.7 g/mol

IUPAC Name

1,4-bis[(2-methyl-5-propan-2-ylphenyl)sulfonyl]piperazine

InChI

InChI=1S/C24H34N2O4S2/c1-17(2)21-9-7-19(5)23(15-21)31(27,28)25-11-13-26(14-12-25)32(29,30)24-16-22(18(3)4)10-8-20(24)6/h7-10,15-18H,11-14H2,1-6H3

InChI Key

KDNQAEXWONOEEJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(C)C)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)C(C)C)C

Origin of Product

United States

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